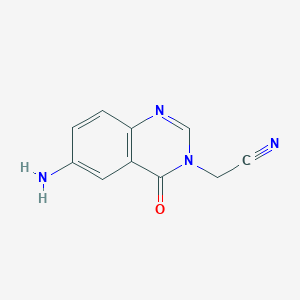
2-(6-Amino-4-oxoquinazolin-3(4h)-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Amino-4-oxoquinazolin-3(4h)-yl)acetonitrile is a chemical compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a quinazolinone core with an amino group and an acetonitrile moiety, which may contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Amino-4-oxoquinazolin-3(4h)-yl)acetonitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method might include the reaction of 2-aminobenzonitrile with formamide to form the quinazolinone core, followed by further functionalization to introduce the acetonitrile group.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(6-Amino-4-oxoquinazolin-3(4h)-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form amines or other reduced products.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce primary amines.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(6-Amino-4-oxoquinazolin-3(4h)-yl)acetonitrile would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: Compounds with similar core structures but different functional groups.
Aminobenzonitrile derivatives: Compounds with similar amino and nitrile groups but different core structures.
Uniqueness
2-(6-Amino-4-oxoquinazolin-3(4h)-yl)acetonitrile is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
2-(6-Amino-4-oxoquinazolin-3(4H)-yl)acetonitrile, a compound with the molecular formula C10H8N4O and a molar mass of 200.2 g/mol, has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
- Molecular Formula : C10H8N4O
- Molar Mass : 200.2 g/mol
- CAS Number : 1153947-95-5
Anticancer Activity
Recent studies have shown that quinazoline derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines.
-
Cytotoxicity Studies :
- A study evaluated the cytotoxic effects of several quinazoline derivatives against human cancer cell lines such as SW620 (colon cancer), PC-3 (prostate cancer), and NCI-H23 (lung cancer). The most potent derivatives displayed cytotoxicity significantly greater than standard treatments like 5-FU .
- Table 1 summarizes the cytotoxic effects observed:
Compound Cell Line IC50 (µM) 5t SW620 <5 5t PC-3 <5 5t NCI-H23 <5 - Mechanism of Action :
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity.
-
Antibacterial Studies :
- Research indicates that quinazoline derivatives can inhibit the growth of various bacterial strains. In particular, compounds related to quinazoline structures have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Table 2 provides a summary of antimicrobial efficacy:
Compound Bacterial Strain MIC (µg/mL) Quinazoline Derivative A E. coli 0.0195 Quinazoline Derivative B S. aureus 0.0048 Quinazoline Derivative C C. albicans 0.039
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives is often influenced by their structural modifications. For instance:
- Substituents at the C-6 position have been shown to enhance cytotoxicity, with halogenated compounds exhibiting increased potency .
- Molecular docking studies suggest that certain configurations may improve binding affinity to target proteins involved in cancer progression and microbial resistance .
Case Studies
Several case studies highlight the therapeutic potential of compounds similar to this compound:
- Case Study on Anticancer Properties :
- Case Study on Antimicrobial Efficacy :
Properties
Molecular Formula |
C10H8N4O |
|---|---|
Molecular Weight |
200.20 g/mol |
IUPAC Name |
2-(6-amino-4-oxoquinazolin-3-yl)acetonitrile |
InChI |
InChI=1S/C10H8N4O/c11-3-4-14-6-13-9-2-1-7(12)5-8(9)10(14)15/h1-2,5-6H,4,12H2 |
InChI Key |
MWZVMZICRMGTIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)N(C=N2)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















